Sodium Ethanolate: A Comprehensive Technical Guide for Scientific Professionals
Sodium Ethanolate: A Comprehensive Technical Guide for Scientific Professionals
An In-depth Examination of the Synthesis, Properties, and Applications of a Versatile Alkoxide in Research and Development
Sodium ethanolate, also known as sodium ethoxide, is a powerful and versatile base with significant applications across organic synthesis, particularly within the pharmaceutical and drug development sectors. This technical guide provides a detailed overview of its chemical and physical properties, experimental protocols for its synthesis, and its role in various chemical transformations.
Core Properties of Sodium Ethanolate
Sodium ethanolate is an ionic compound with the chemical formula C₂H₅ONa.[1] It is a white to yellowish hygroscopic powder that is highly soluble in ethanol and methanol.[1][2] The compound is notoriously sensitive to moisture and carbon dioxide in the air, which can lead to its degradation over time.[1][2]
Quantitative Data Summary
For ease of reference, the key quantitative properties of sodium ethanolate are summarized in the table below.
| Property | Value | Source |
| Chemical Formula | C₂H₅ONa | [1][3] |
| Molar Mass | 68.05 g/mol | [1][4][5] |
| Appearance | White to yellowish hygroscopic powder | [1][2][6] |
| Melting Point | 260 °C (decomposes) | [1][7] |
| Density | 0.868 g/cm³ (for a 21 wt% solution in ethanol) | [1] |
| Solubility in Water | Reacts violently | [1][2] |
| Solubility in other solvents | Soluble in ethanol and methanol | [1][2] |
| pH | 13 (5g/l in H₂O at 20°C) | [2] |
Synthesis of Sodium Ethanolate: Experimental Protocols
The synthesis of sodium ethanolate is most commonly achieved through the reaction of metallic sodium with absolute ethanol. An alternative method involves the reaction of sodium hydroxide with anhydrous ethanol.
Protocol 1: Synthesis from Sodium Metal and Absolute Ethanol
This method is widely used for the laboratory-scale preparation of high-purity sodium ethanolate.
Reaction: 2 Na + 2 CH₃CH₂OH → 2 CH₃CH₂ONa + H₂
Materials:
-
Freshly cut sodium metal
-
Absolute (anhydrous) ethanol
Procedure:
-
In a three-necked flask equipped with a reflux condenser and a dropping funnel, add a calculated amount of absolute ethanol.
-
Carefully add small, freshly cut pieces of sodium metal to the ethanol at a controlled rate to manage the exothermic reaction and the evolution of hydrogen gas. The reaction temperature is typically kept low initially, around 10°C, and then may be gently warmed to about 38°C to ensure the reaction goes to completion.[6]
-
After all the sodium has reacted, the excess ethanol can be removed by distillation under reduced pressure to obtain solid sodium ethanolate.[8]
Logical Workflow for Synthesis from Sodium and Ethanol
Caption: Workflow for the synthesis of sodium ethanolate.
Protocol 2: Synthesis from Sodium Hydroxide and Ethanol
While this method is considered a cheaper alternative, it often results in incomplete conversion to the ethoxide.[1]
Reaction: NaOH + CH₃CH₂OH ⇌ CH₃CH₂ONa + H₂O
Procedure:
-
Anhydrous ethanol is reacted with sodium hydroxide.
-
The equilibrium nature of this reaction requires the removal of water to drive the formation of sodium ethanolate.
-
One reported method to obtain solid sodium ethanolate from this reaction involves precipitation using acetone or drying with additional NaOH.[1] A study also demonstrated the synthesis in excess ethanol at ambient temperature, followed by an extraction procedure.[9]
Applications in Drug Development and Organic Synthesis
Sodium ethanolate is a cornerstone reagent in organic chemistry, primarily utilized as a strong base. Its applications are particularly prevalent in the pharmaceutical industry for the synthesis of various active pharmaceutical ingredients (APIs).[6][10]
Key reactions involving sodium ethanolate include:
-
Claisen Condensation: This carbon-carbon bond-forming reaction is essential for the synthesis of β-keto esters and related compounds, which are valuable intermediates in drug synthesis.[1][6] Sodium ethanolate acts as a base to deprotonate the α-carbon of an ester, forming a reactive enolate.
-
Malonic Ester Synthesis: Used to form a variety of carboxylic acids, this synthesis relies on sodium ethanolate to deprotonate diethyl malonate, creating a nucleophilic enolate that can undergo alkylation.[1][6]
-
Williamson Ether Synthesis: In this reaction, sodium ethanolate can be used to deprotonate an alcohol, forming an alkoxide that then acts as a nucleophile to displace a halide from an alkyl halide, forming an ether.
-
Dehydrohalogenation: Sodium ethanolate is an effective base for promoting elimination reactions to form alkenes from alkyl halides.
Signaling Pathway for Claisen Condensation
References
- 1. Sodium ethoxide - Wikipedia [en.wikipedia.org]
- 2. Page loading... [guidechem.com]
- 3. ICSC 0674 - SODIUM ETHANOLATE [inchem.org]
- 4. download.basf.com [download.basf.com]
- 5. Sodium ethoxide, 21% in ethanol | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 6. SODIUM ETHYLATE - Ataman Kimya [atamanchemicals.com]
- 7. Sodium ethoxide CAS#: 141-52-6 [m.chemicalbook.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. Sodium Ethoxide Concentrated Solution Synthesis at Ambient Temperature Using Sodium Hydroxide and Ethanol-90 in Excess, World Journal of Applied Chemistry, Science Publishing Group [sciencepublishinggroup.com]
- 10. Page loading... [wap.guidechem.com]
